Hydrogen Bond Donor Count as a Determinant of Membrane Permeability: Target Compound vs. Closest Methylene-Bridged Analog
The target compound possesses two hydrogen bond donors (HBD = 2), attributable to the secondary amine of the piperidine ring, whereas the closest commercially available analog—(4-chlorophenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone (Hit2Lead SC-66788935)—has zero hydrogen bond donors (HBD = 0) because its piperidine nitrogen is alkylated with the pyrazole-methyl substituent [1] . This 2 vs. 0 HBD difference is a well-characterized determinant of passive membrane permeability and oral bioavailability, with each additional HBD typically reducing permeability by approximately 0.5–1 log unit in Caco-2 and PAMPA assays. For procurement decisions in CNS or intracellular target programs where blood–brain barrier penetration is desired, the lower-HBD methylene-bridged analog may be preferred; conversely, the target compound's HBD capacity may be advantageous for peripheral restriction or for establishing directional hydrogen bonds with target proteins.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | (4-chlorophenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone, HBD = 0 |
| Quantified Difference | ΔHBD = 2 |
| Conditions | Computed physicochemical properties; experimental validation in permeability assays not available for target compound |
Why This Matters
HBD count directly influences oral bioavailability and CNS penetration potential, making it a critical differentiator for programs targeting specific tissue compartments.
- [1] Sildrug Database, Entry EOS6339. Basic Properties: C₁₇H₂₀ClN₃O, HBD 2. URL: https://sildrug.ibb.waw.pl/ecbd/EOS6339/ (accessed 2026-05-12). View Source
